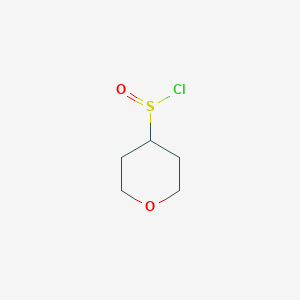

Oxane-4-sulfinyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO2S |

|---|---|

Molecular Weight |

168.64 g/mol |

IUPAC Name |

oxane-4-sulfinyl chloride |

InChI |

InChI=1S/C5H9ClO2S/c6-9(7)5-1-3-8-4-2-5/h5H,1-4H2 |

InChI Key |

XHTVKBXYMPBHCS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1S(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Oxane 4 Sulfinyl Chloride and Its Precursors

General Principles of Sulfinyl Chloride Synthesis

Sulfinyl chlorides are valuable, reactive intermediates in organic synthesis. Their preparation is typically achieved through the controlled oxidation and chlorination of various sulfur-containing precursors or by the reduction of more highly oxidized sulfur species.

The most common routes to sulfinyl chlorides involve the oxidation of sulfur compounds that are in a lower oxidation state, such as thiols and disulfides.

The direct chlorination of disulfides using chlorinating agents like sulfuryl chloride (SO₂Cl₂) is a known method for preparing sulfinyl chlorides. This reaction cleaves the disulfide bond and introduces the chloro-sulfinyl group. Similarly, thiols can be converted to their corresponding sulfenyl chlorides (RSCl) with reagents like SO₂Cl₂, which can then be further oxidized if required. acs.org

Oxidative chlorination is a highly effective and widely applied strategy for the one-step conversion of thiols and disulfides directly to sulfinyl chlorides, bypassing the isolation of sulfenyl chloride intermediates. A variety of reagent systems have been developed to achieve this transformation under mild conditions, offering excellent yields and broad substrate tolerance. organic-chemistry.org

One prominent approach involves the use of hydrogen peroxide (H₂O₂) in the presence of a chlorine source and a catalyst. For instance, a combination of H₂O₂ and zirconium tetrachloride (ZrCl₄) in acetonitrile (B52724) efficiently converts aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides, although under controlled conditions, the reaction can be stopped at the sulfinyl chloride stage. organic-chemistry.orgresearchgate.net The reaction is exceptionally fast, often completing within minutes at room temperature. organic-chemistry.org Another system employs H₂O₂ with thionyl chloride (SOCl₂), which serves as both a dehydrating and chlorinating agent. researchgate.net

Alternative oxidants include Oxone (potassium peroxymonosulfate), which, when paired with a chloride source like potassium chloride (KCl) in water, provides a green and efficient route to sulfonyl chlorides from thiols and disulfides; this can be adapted for sulfinyl chloride synthesis. rsc.org N-Chlorosuccinimide (NCS) is another effective reagent, often used in aqueous systems, for the smooth oxidation of thiol derivatives to the corresponding sulfonyl chlorides, with the potential for isolating the sulfinyl chloride intermediate. researchgate.netresearchgate.net

These methods highlight that a plausible route to oxane-4-sulfinyl chloride would involve the oxidative chlorination of a suitable precursor like oxane-4-thiol (B33081) or bis(oxan-4-yl) disulfide.

| Precursor Type | Reagent System | Solvent | Conditions | Product | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| Thiols/Disulfides | H₂O₂ / ZrCl₄ | Acetonitrile | Room Temp, ~1 min | Sulfonyl Chloride | Very fast, high yields, mild conditions | organic-chemistry.org |

| Thiols/Disulfides | Oxone / KCl | Water | - | Sulfonyl Chloride | Environmentally benign (uses water as solvent) | rsc.org |

| Disulfides | NCS | Acetonitrile/Water | Room Temp | Sulfonyl Chloride | Convenient, effective for various substrates | researchgate.net |

| Thiols | HNO₃ / HCl / O₂ | - (Flow Reactor) | - | Sulfonyl Chloride | Metal-free, continuous flow protocol | researchgate.net |

An alternative and powerful strategy for synthesizing sulfinyl chlorides is the reduction of their sulfonyl chloride analogues. This approach is particularly useful when the sulfonyl chloride is more readily accessible than the corresponding thiol or disulfide. The in-situ reduction of a sulfonyl chloride to a sulfinyl chloride, which is then trapped by a nucleophile, is a common tactic in the synthesis of sulfinamides. nih.gov

The reduction can be carried out using various reagents. Triphenylphosphine (PPh₃) has been used to reduce sulfonyl chlorides, generating an intermediate that can be considered a sulfinylating agent. nih.gov However, controlling the reaction to prevent over-reduction can be a challenge. nih.gov A more traditional and reliable method involves the reduction of sulfonyl chlorides with reagents like sodium sulfite (B76179) or zinc powder. rsc.org These reductions typically yield sulfinate salts, which can then be readily converted to the corresponding sulfinyl chlorides by treatment with a chlorinating agent like thionyl chloride in a subsequent step. rsc.org This two-step, one-pot protocol provides a versatile entry to sulfinyl chlorides from sulfonyl chlorides. rsc.org

Therefore, if oxane-4-sulfonyl chloride were available, its reduction would present a viable pathway to the target this compound.

| Starting Material | Reducing Agent | Intermediate | Subsequent Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| Sulfonyl Chloride | Sodium Sulfite or Zinc Powder | Sulfinate Salt | Thionyl Chloride | Sulfinyl Chloride | rsc.org |

| Sulfonyl Chloride | Triphenylphosphine (PPh₃) | Active Sulfinylating Agent | Amine (to trap) | Sulfinamide | nih.gov |

| Sulfonyl Chloride | Rongalite (HOCH₂SO₂Na) | Thiosulfonate | Alcohol | Sulfinate Ester | rsc.org |

Beyond the primary methods, other strategies exist for forming sulfinyl halides. One modern approach utilizes sulfur dioxide surrogates, such as the DABCO·(SO₂)₂ adduct (DABSO), which can react with organometallic reagents (e.g., Grignard or organolithium compounds) to generate a metal sulfinate. This intermediate can then be treated in-situ with thionyl chloride to afford the desired sulfinyl chloride. This method avoids the handling of gaseous sulfur dioxide and starts from different precursors. orgsyn.org Additionally, sulfonyl hydrazides can be converted into sulfonyl halides under certain oxidative conditions, offering another synthetic route from a different class of sulfur compounds. rsc.org

Oxidation Pathways for Sulfur-Containing Precursors

Synthesis of the Oxane Ring System and its 4-Substituted Derivatives

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a common structural motif in natural products and a useful building block in synthesis. thieme-connect.comwikipedia.org Its synthesis is well-documented, with numerous methods available for creating substituted versions.

Classic synthesis of the parent tetrahydropyran involves the catalytic hydrogenation of 3,4-dihydropyran using Raney nickel. wikipedia.orgorgsyn.org However, for preparing 4-substituted derivatives relevant to this compound, methods that construct the ring while introducing functionality at the C-4 position are required.

One powerful method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org This reaction can be terminated by trapping the resulting oxocarbenium ion with a nucleophile. By choosing appropriate reaction conditions and nucleophiles, various 4-substituted tetrahydropyrans, such as 4-chloro, 4-hydroxy, or 4-tosyl derivatives, can be synthesized with high diastereoselectivity. thieme-connect.comorganic-chemistry.org For example, reacting 3-buten-1-ol (B139374) with formaldehyde (B43269) and formic acid is a known route to tetrahydropyran-4-ol. google.com

Another common strategy begins with a pre-existing C-4 functional group, such as in tetrahydropyran-4-one. This ketone is a versatile starting point. It can be synthesized through various means, including the condensation of acetone (B3395972) with formaldehyde or the double-conjugate addition of water to divinyl ketones. kaznu.kzresearchgate.net From tetrahydropyran-4-one, a wide array of 4-substituted derivatives can be accessed. For instance, reduction yields tetrahydropyran-4-ol, and the Ritter reaction can be used to install 4-amido groups. researchgate.net To access the necessary sulfur functionality, tetrahydropyran-4-one could be reduced to the alcohol, converted to a good leaving group (like a tosylate), and then displaced with a sulfur nucleophile like thiourea (B124793) or sodium hydrosulfide (B80085) to furnish oxane-4-thiol, the key precursor for oxidative chlorination methods.

Cyclization Reactions Leading to Tetrahydropyran Architectures

The formation of the tetrahydropyran (THP) ring is a foundational step in the synthesis of this compound. The tetrahydropyran scaffold is a common feature in many biologically active natural products, making its synthesis a significant area of research in organic chemistry. nih.govbeilstein-journals.org Various methods have been developed for the construction of these six-membered saturated oxygen heterocycles. nih.govbeilstein-journals.org

One of the most powerful and widely used techniques is the Prins cyclization reaction. nih.govbeilstein-journals.orgntu.edu.sg This reaction and its variations offer a stereoselective pathway to substituted tetrahydropyran skeletons. nih.govbeilstein-journals.org For instance, a BiCl₃-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde can produce a 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer. beilstein-journals.org Similarly, an SnCl₄-catalyzed Prins reaction has been utilized to synthesize 4-chlorotetrahydropyran, which serves as an intermediate for natural product synthesis. beilstein-journals.org

Other notable cyclization strategies include:

Hetero-Diels-Alder Cycloaddition: This method is effective for creating 2,6-disubstituted tetrahydropyran-4-one derivatives. nih.gov

Intramolecular Oxa-Michael Addition: The 1,4-addition of alcohols to α,β-unsaturated carbonyl systems provides another route to tetrahydropyran derivatives. nih.gov

Palladium-Catalyzed Alkoxycarbonylation nih.gov

Oxymercuration nih.gov

Radical Cyclizations: Intramolecular radical cyclization of β-alkoxyacrylates is a useful method for the stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans. nih.gov

DDQ-Mediated Oxidative Cyclization: This approach, involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can form heterocycles with high diastereocontrol from benzylic and allylic ethers. nih.gov

These methods provide a versatile toolkit for chemists to construct the fundamental tetrahydropyran ring, which is the initial building block for this compound.

Functionalization at the C-4 Position of the Oxane Ring

Once the oxane ring is formed, the next critical step is the introduction of a functional group at the C-4 position. This sets the stage for the eventual installation of the sulfinyl chloride moiety. The C-4 position can be functionalized through various reactions, often targeting a precursor molecule that already contains the oxane ring.

For example, the synthesis of 4-(bromomethyl)-4-(methanesulfonylmethyl)oxane (B1376759) involves the formation of the oxane ring followed by bromination and sulfonylation. The bromination step, often using N-bromosuccinimide (NBS) with light or a radical initiator, selectively targets the methyl group at the 4-position. This is followed by sulfonylation with methanesulfonyl chloride in the presence of a base like triethylamine.

Another approach involves the synthesis of tetrahydropyran-4-ones, which can be directly synthesized via methods like the O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. rsc.org These ketones at the C-4 position serve as versatile handles for further transformations. For instance, spirocyclic tetrahydropyranyl mesylates can be synthesized through a Prins-type cyclization of cyclic ketones and a homoallylic alcohol. scispace.com

The functionalization can also be achieved by starting with a molecule that already has a substituent at the C-4 position which can be converted to the desired group. For example, tetrahydropyran-4-carboxylic acid can be prepared and subsequently converted to its acid chloride, providing a reactive intermediate for further modifications. google.com

Table 1: Key Functionalization Reactions at the C-4 Position of the Oxane Ring

| Reaction Type | Reagents/Conditions | Outcome at C-4 Position | Reference |

|---|---|---|---|

| Radical Bromination | N-bromosuccinimide (NBS), light/radical initiator | Introduction of a bromomethyl group | |

| Sulfonylation | Methanesulfonyl chloride (MsCl), triethylamine | Installation of a methanesulfonylmethyl group | |

| Prins Cyclization | 3-chlorohomoallylic alcohols, aldehydes, O3ReOH catalyst | Direct formation of a ketone group (tetrahydropyran-4-one) | rsc.org |

| Prins-type Cyclization | Cyclic ketones, homoallylic alcohol, methanesulfonic acid | Formation of spirocyclic mesylates | scispace.com |

| Acid Chloride Formation | Tetrahydropyran-4-carboxylic acid, thionyl chloride | Conversion of a carboxylic acid to a carboxylic acid chloride | google.com |

Convergent and Divergent Synthesis Strategies for this compound

For the synthesis of this compound, a convergent approach might involve the separate synthesis of a functionalized tetrahydropyran precursor and a sulfur-containing reagent, which are then coupled. A divergent strategy could start with a simple tetrahydropyran derivative that is then functionalized in various ways at the C-4 position, with one pathway leading to the desired sulfinyl chloride.

Strategies for Introducing the Sulfinyl Chloride Moiety at C-4

The introduction of the sulfinyl chloride group (-SOCl) at the C-4 position is a crucial and often challenging step. Sulfinyl chlorides are reactive intermediates and their preparation and handling require specific conditions. acs.org

One common method for preparing sulfinyl chlorides is through the dehydrochlorination of precursor compounds. ru.nl Another established route involves the controlled solvolysis of alkyldichlorosulfonium chloride salts. cdnsciencepub.com Aromatic sulfinyl chlorides have also been prepared by reacting the corresponding sulfinic acid with thionyl chloride. cdnsciencepub.com

More modern and environmentally benign methods are also being developed. For instance, a metal-free synthesis of sulfonyl chlorides and bromides from thiols has been reported, using ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl or HBr with oxygen as the terminal oxidant. rsc.org While this produces sulfonyl chlorides, modifications of such oxidative methods could potentially be adapted for the synthesis of sulfinyl chlorides.

The direct introduction of the sulfinyl chloride group onto the C-4 position of the oxane ring would likely involve the reaction of a C-4 organometallic derivative of oxane with sulfur dioxide followed by treatment with a chlorinating agent, or the reaction of a C-4 thiol precursor.

Chemo- and Regioselective Considerations in Synthetic Routes

Throughout the synthesis, chemo- and regioselectivity are critical considerations. Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule, while regioselectivity is the preference for bond formation at one position over another.

For instance, in the functionalization of the oxane ring, it is essential to selectively introduce the desired group at the C-4 position without affecting other parts of the molecule. This is particularly important if the oxane ring itself bears other substituents. The choice of reagents and reaction conditions plays a pivotal role in achieving the desired selectivity. For example, in the synthesis of C3-sulfonate esters and C4-chlorides of quinolines, sulfonyl chlorides were found to act in dual roles for both sulfonylation and chlorination, with the outcome being controlled by the reaction conditions. rsc.org

In the context of this compound, if a precursor such as a 4-hydroxyoxane is used, the hydroxyl group needs to be converted to a group that can be displaced by a sulfur-containing nucleophile, or directly converted to the sulfinyl chloride. This transformation must be selective for the C-4 position.

Stereochemical Control in the Formation of this compound

Stereochemistry is another crucial aspect, particularly concerning the stereocenter that may be created at the C-4 position. The conformation of the oxane ring, which typically adopts a chair conformation similar to cyclohexane (B81311), influences the stereochemical outcome of reactions. The bulky substituents at the C-4 position will preferentially occupy equatorial positions to minimize steric interactions.

The stereochemical control during the synthesis can be achieved through various means. The use of chiral catalysts or auxiliaries can induce enantioselectivity in key steps. acs.org For example, the Prins cyclization can be performed stereoselectively to yield specific diastereomers of the tetrahydropyran ring. nih.govbeilstein-journals.org Furthermore, reactions on the pre-formed oxane ring can proceed with a high degree of stereocontrol, depending on the mechanism of the reaction and the existing stereochemistry of the substrate. For instance, nucleophilic substitution reactions at the C-4 position can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the leaving group and nucleophile. shsbnu.net

Purification and Isolation Methodologies for Reactive Sulfinyl Chlorides

Sulfinyl chlorides are known to be reactive and sensitive to moisture, which can lead to their hydrolysis to the corresponding sulfinic acid, evolving gaseous HCl. acs.org This reactivity necessitates careful handling and purification techniques.

Purification methods must be anhydrous to prevent decomposition. Common techniques for purifying reactive intermediates like sulfinyl chlorides include:

Distillation: For volatile sulfinyl chlorides, distillation under reduced pressure can be an effective purification method.

Crystallization: If the sulfinyl chloride is a solid, recrystallization from an anhydrous solvent can be used.

Chromatography: Column chromatography on silica (B1680970) gel can be employed, but care must be taken to use anhydrous solvents and potentially a deactivated silica gel to avoid decomposition on the column. In some cases, a short pad of silica gel is used to "filter" the product, which minimizes contact time and potential degradation. rsc.org

The isolation procedure often involves quenching the reaction, extracting the product into an organic solvent, drying the organic layer thoroughly with a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and then removing the solvent under reduced pressure. All glassware and solvents must be scrupulously dried before use.

Table 2: Summary of Synthetic Considerations for this compound

| Consideration | Key Aspects | Relevant Methodologies | Reference |

|---|---|---|---|

| Ring Formation | Stereoselective construction of the tetrahydropyran ring. | Prins Cyclization, Hetero-Diels-Alder, Oxa-Michael Addition | nih.govbeilstein-journals.orgntu.edu.sgnih.gov |

| C-4 Functionalization | Introduction of a handle for further transformation. | Radical Bromination, Oxidation to Ketone, Carboxylic Acid Formation | rsc.orgscispace.comgoogle.com |

| Sulfinyl Chloride Introduction | Formation of the reactive -SOCl group. | Dehydrochlorination, Solvolysis of Dichlorosulfonium Salts, Reaction of Sulfinic Acids with Thionyl Chloride | ru.nlcdnsciencepub.com |

| Chemo- and Regioselectivity | Controlling the site and type of chemical reaction. | Judicious choice of reagents and reaction conditions. | rsc.org |

| Stereochemical Control | Controlling the 3D arrangement of atoms. | Use of chiral catalysts, stereoselective cyclizations, substrate-controlled reactions. | nih.govbeilstein-journals.orgacs.orgshsbnu.net |

| Purification | Isolation of the reactive final product. | Anhydrous techniques: distillation, crystallization, chromatography on deactivated silica. | acs.orgrsc.org |

Reactivity and Reaction Mechanisms of Oxane 4 Sulfinyl Chloride

Nucleophilic Substitution at the Sulfur Center

The core of oxane-4-sulfinyl chloride's reactivity lies in nucleophilic substitution at the electron-deficient sulfur atom. The chlorine atom, being a good leaving group, is readily displaced by various nucleophiles. This reactivity is fundamental to the synthesis of a diverse array of sulfur-containing compounds.

The reaction of sulfinyl chlorides with oxygen nucleophiles, such as alcohols, leads to the formation of sulfinate esters. acs.org These reactions are valuable for creating configurationally stable derivatives that can serve as intermediates for other sulfinyl compounds. acs.org The use of chiral alcohols in this reaction can lead to the diastereoselective preparation of sulfinates. nih.gov For instance, sugar-derived alcohols like diacetone-d-glucose (B1670380) have been identified as effective chiral auxiliaries in these transformations. nih.gov The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfinyl chloride, followed by the elimination of hydrogen chloride.

A key application of this reaction is in Andersen's method for the stereoselective synthesis of sulfoxides, which utilizes the crystalline (1R,2S,5R,SS)-(-)-menthyl p-toluenesulfinate. nih.gov While this specific example does not use this compound, the underlying principle of using a chiral alcohol to induce diastereoselectivity is directly applicable.

Table 1: Examples of Chiral Alcohols Used in Diastereoselective Sulfinate Synthesis

| Chiral Alcohol | Type | Common Application |

| Menthol (B31143) | Terpenoid | Andersen's sulfoxide (B87167) synthesis |

| Diacetone-d-glucose | Sugar-derived | Chiral auxiliary |

| Cholesterol | Steroid | Chiral auxiliary |

| Ephedrine | Alkaloid | Chiral auxiliary |

Primary and secondary amines readily react with sulfonyl chlorides to yield sulfinamides. fiveable.me This reaction is a cornerstone in the synthesis of this important class of compounds, which have applications in asymmetric synthesis and as pharmacophores. acs.orgnih.gov A one-step process for the synthesis of sulfinamides involves the in-situ reduction of sulfonyl chlorides, which is a useful and efficient method. nih.gov The reaction scope is broad, accommodating various amines and sulfonyl chlorides. nih.gov

The use of enantiomerically pure amines in reactions with sulfonyl chlorides can lead to the formation of diastereomeric mixtures of sulfinamides, which can then be separated to yield enantiopure products. nih.gov While some methods show modest diastereoselectivity, chromatographic separation can isolate single stereoisomers. nih.gov Copper-catalyzed transamidations of primary sulfinamides with chiral amines have also been employed, resulting in 1:1 mixtures of diastereomers that are separable by column chromatography. nih.gov

Table 2: Diastereoselectivity in Sulfinamide Synthesis

| Reactants | Conditions | Diastereomeric Excess (de) | Reference |

| Tosyl/Nosyl chlorides and enantiomerically pure amines | Modified Harmata's conditions | Up to 17% | nih.gov |

| Primary sulfinamides and O-benzoylhydroxy-substituted amines | Copper catalysis | 1:1 mixture of diastereomers | nih.gov |

Carbon nucleophiles, such as organometallic reagents, can attack the sulfur center of sulfinyl chlorides to form sulfoxides. acs.org This reaction provides a direct route to introduce a sulfinyl group onto a carbon framework. The stereoselective synthesis of sulfoxides is a significant area of research, often involving the use of chiral sulfinates as precursors. acs.org

While less common, halogen exchange reactions at the sulfinyl chloride group can occur. For instance, treatment with a source of fluoride (B91410), bromide, or iodide ions could potentially lead to the corresponding sulfinyl halide. The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides. wikipedia.org

Reaction with Nitrogen Nucleophiles: Pathways to Sulfinamides

Electrophilic Reactions Involving this compound

Although the primary reactivity of this compound is as an electrophile at the sulfur center, the sulfonyl group can influence other reactions. Sulfonyl chlorides are known to undergo a variety of reactions where they act as a source of sulfonyl groups or other reactive species. magtech.com.cn For instance, under certain conditions, sulfonyl chlorides can participate in Friedel-Crafts reactions with arenes to form sulfones. wikipedia.org However, such electrophilic reactions involving the oxane moiety of this compound are not widely documented and would likely require specific catalytic conditions to activate the tetrahydropyran (B127337) ring.

Rearrangement and Decomposition Pathways

The chemical behavior of this compound is dictated by the inherent reactivity of the sulfinyl chloride group, which is susceptible to a variety of transformations under different conditions. These include thermal and solvolytic decomposition, as well as rearrangement pathways that can lead to a range of products.

Thermal and Solvolytic Stability

The stability of this compound is a critical factor in its handling and reactivity. While specific studies on this compound are not extensively documented, its stability can be inferred from the general behavior of alkanesulfinyl chlorides.

Thermal Stability: Alkanesulfinyl chlorides are known to be thermally labile. orgsyn.org Upon heating, they can undergo decomposition through various pathways, including the elimination of sulfur dioxide. For this compound, thermal stress is expected to lead to the homolytic cleavage of the C-S or S-Cl bonds, potentially generating radical intermediates. A plausible decomposition pathway involves the loss of SO and the formation of 4-chlorooxane. At higher temperatures, more extensive fragmentation of the oxane ring could occur.

Solvolytic Stability: The solvolytic stability of this compound is highly dependent on the nature of the solvent. In the presence of nucleophilic solvents such as water or alcohols, solvolysis is expected to be rapid. The reaction likely proceeds through a nucleophilic substitution mechanism at the sulfur atom. For instance, hydrolysis with water would yield the corresponding sulfinic acid and hydrochloric acid. Similarly, alcoholysis would produce sulfinate esters. youtube.com

The mechanism of solvolysis for similar compounds, such as alkanesulfonyl chlorides, has been studied, and it is often proposed to be a bimolecular nucleophilic substitution (SN2) pathway. nih.govnih.govresearchgate.net However, for sterically hindered substrates, a unimolecular (SN1) mechanism involving a sulfinyl cation intermediate may be possible. Given the secondary nature of the carbon attached to the sulfinyl chloride group in this compound, a borderline mechanism or a competition between SN1 and SN2 pathways could be anticipated depending on the solvent's ionizing power and nucleophilicity. vedantu.com

Table 1: Postulated Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Plausible Formation Pathway |

|---|---|---|

| 4-Chlorooxane | C5H9ClO | Elimination of sulfur monoxide |

| Sulfur Monoxide | SO | Elimination from the sulfinyl chloride group |

| Tetrahydro-2H-pyran | C5H10O | Reductive decomposition |

| Sulfur Dioxide | SO2 | Disproportionation/oxidation of SO |

| Dioxane | C4H8O2 | Ring fragmentation and recombination |

Ligand Exchange and Elimination Processes

Ligand Exchange: The chloride ligand on the sulfur atom of this compound can be replaced by other nucleophiles in a process known as ligand exchange. chemguide.co.uksavemyexams.com This is a common reaction for sulfinyl chlorides and allows for the synthesis of a variety of sulfinyl derivatives. For example, reaction with other halides, such as fluoride or bromide, in the presence of a suitable salt can lead to the corresponding sulfinyl halide. Similarly, reaction with amines will produce sulfinamides. nih.gov The mechanism of these exchange reactions typically involves nucleophilic attack at the electrophilic sulfur center, followed by the departure of the chloride leaving group.

Elimination Processes: Under appropriate conditions, particularly in the presence of a strong base, this compound could potentially undergo an elimination reaction to form a sulfene (B1252967) intermediate. This is more commonly observed with sulfonyl chlorides bearing an α-hydrogen. nih.gov However, if a strong, non-nucleophilic base is used, it could abstract a proton from a carbon adjacent to the sulfinyl group, leading to the formation of a transient sulfene. This highly reactive intermediate would then rapidly react with any available nucleophiles in the reaction mixture.

Influence of the Oxane Ring on Reactivity and Selectivity

The presence of the oxane (tetrahydropyran) ring in this compound exerts a significant influence on the reactivity and selectivity of the sulfinyl chloride group through a combination of steric, electronic, and conformational effects.

Steric and Electronic Effects from the Cyclic Ether Moiety

Steric Effects: The oxane ring imposes steric hindrance around the sulfinyl chloride group at the 4-position. This steric bulk can affect the rate of reactions involving nucleophilic attack at the sulfur atom. nih.gov For bimolecular reactions, the approach of the nucleophile may be hindered, leading to a slower reaction rate compared to a less sterically encumbered acyclic analogue. The chair conformation of the oxane ring places the substituent at the 4-position in either an axial or equatorial orientation, each presenting a different steric environment. lumenlearning.com

Electronic Effects: The ether oxygen atom in the oxane ring has a significant electronic influence. nih.govcmu.eduresearchgate.netmdpi.com Oxygen is an electronegative atom, and its inductive effect (-I effect) can withdraw electron density from the ring, potentially influencing the electrophilicity of the sulfur atom in the sulfinyl chloride group. This can make the sulfur atom more susceptible to nucleophilic attack.

Conformational Dynamics and Their Impact on Reaction Outcomes

Table 2: Comparison of Axial vs. Equatorial Substituent Reactivity

| Conformer | Steric Accessibility | Relative Energy | Potential Reaction Rate |

|---|---|---|---|

| Equatorial | Higher | Lower (more stable) | Generally faster |

| Axial | Lower | Higher (less stable) | Generally slower |

Neighboring Group Participation in Reaction Mechanisms

A key feature of the oxane ring is the potential for the ring oxygen to act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. rsc.orgingentaconnect.comlibretexts.orgeurekaselect.comresearchgate.netmsu.eduresearchgate.netscribd.comtue.nlmdpi.com In reactions that proceed through a carbocation-like intermediate at the 4-position, the lone pair of electrons on the ether oxygen can attack the electron-deficient center, forming a bicyclic oxonium ion intermediate. This participation can significantly accelerate the rate of reaction and can also influence the stereochemistry of the product. For instance, in a solvolysis reaction, NGP by the ring oxygen could lead to the formation of a bridged intermediate, which would then be attacked by the solvent. This mechanism often results in the retention of stereochemistry at the reaction center. The formation of such an intermediate is highly dependent on the geometry of the transition state and the ability of the oxane ring to adopt a conformation that allows for effective orbital overlap between the oxygen lone pair and the developing positive charge.

Stereochemical Aspects of Oxane 4 Sulfinyl Chloride Transformations

Chiral Considerations at the Sulfur Atom

The sulfur atom in oxane-4-sulfinyl chloride is chiral when the substitution pattern of the oxane ring renders the molecule asymmetric. As a reactive intermediate, the sulfinyl chloride is typically prepared and used as a racemic mixture. However, its reactions with chiral nucleophiles allow for the separation of diastereomers and the synthesis of enantiomerically enriched or pure sulfur-containing compounds.

A primary method for resolving racemic sulfinyl chlorides, such as this compound, is through their reaction with chiral, non-racemic alcohols to form diastereomeric sulfinate esters. nih.gov This process can be highly diastereoselective and often proceeds via a dynamic kinetic resolution (DKR), where the rapidly racemizing enantiomers of the sulfinyl chloride react with a chiral auxiliary to afford a single, or major, diastereomer of the product. acs.orgacs.org

The DKR of a sulfinyl chloride involves the in situ racemization of the sulfur stereocenter, allowing for a theoretical yield of 100% for the desired diastereomer, far exceeding the 50% maximum of a standard kinetic resolution. mdpi.com Chiral alcohols derived from natural products, such as menthol (B31143) and diacetone-D-glucose (B1670380) (DAG), are commonly employed for this purpose. nih.govacs.org The choice of catalyst or base can remarkably influence which diastereomer is formed. For instance, in the DKR of ethane-1,2-bis-sulfinyl chloride with diacetone-D-glucose, the use of pyridine (B92270) as a base leads preferentially to the (R,R)-bis-sulfinate ester, while using diisopropylethylamine (iPr2NEt) yields the (S,S)-diastereomer. acs.orgresearchgate.net This enantiodivergent outcome highlights the subtle interplay of reagents in controlling the stereochemistry at the sulfur center. acs.org

These principles are directly applicable to racemic this compound. Reaction with a chiral alcohol (R*-OH) would produce a mixture of diastereomeric sulfinate esters, which can often be separated by chromatography or crystallization.

Table 1: Chiral Auxiliaries Used in Diastereoselective Sulfinate Ester Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| (-)-Menthol | Classical auxiliary for Andersen synthesis of sulfoxides. nih.gov | nih.gov |

| Diacetone-D-glucose (DAG) | Used in DKR; catalyst choice allows for enantiodivergent synthesis. acs.org | acs.org |

| Cinchona Alkaloids | Employed as chiral bases in reactions with achiral alcohols. acs.org | acs.org |

Once diastereomerically pure sulfinate esters of the oxane derivative are obtained, the configuration at the sulfur stereocenter can be controlled in subsequent reactions. The most common transformation is the nucleophilic substitution at the sulfur atom, famously exploited in the Andersen synthesis of chiral sulfoxides. nih.gov

Reaction of a diastereomerically pure oxane-4-sulfinate ester with an organometallic reagent, such as a Grignard reagent (R'MgX), typically proceeds with a high degree of stereospecificity. The reaction occurs via an SN2-type mechanism at the sulfur atom, resulting in a complete inversion of the configuration at the stereocenter. acs.orgnih.gov This stereospecific transformation allows for the predictable synthesis of either enantiomer of a desired sulfoxide (B87167), simply by choosing the appropriate diastereomer of the starting sulfinate ester.

The stereochemical outcome can, however, be influenced by factors such as the steric bulk of the nucleophile and the leaving group. While inversion is common, retention of configuration has been observed in certain cases, particularly in the alcoholysis of sulfinamides where bulky reactants are involved. nih.govresearchgate.net This highlights the importance of carefully considering reaction conditions to achieve the desired stereochemical control. nih.gov

Stereochemical Influence of the Oxane Ring on Reactions at C-4

The oxane ring is not merely a passive scaffold; its conformation and the stereoelectronic effects originating from the ring oxygen can significantly influence the stereochemical course of reactions at the C-4 position.

Reactions involving the C-4 position of the oxane ring, to which the sulfinyl group is attached, are subject to diastereoselective control. For a nucleophilic attack at C-4, the existing stereochemistry of the ring and the orientation of the sulfinyl group will dictate the facial selectivity of the approach.

The oxane ring typically adopts a chair conformation. utdallas.edu The sulfinyl group at C-4 can exist in either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to minimize 1,3-diaxial interactions. An incoming nucleophile will preferentially attack from the less sterically hindered face.

Equatorial Substituent: If the oxane-4-sulfinyl group is in the equatorial position, a nucleophile might be expected to approach from the axial direction to avoid steric clash with the ring framework.

Axial Substituent: An axial sulfinyl group would sterically shield the axial face, directing the nucleophile to attack from the equatorial direction.

The diastereoselectivity of these reactions can be predicted and explained through careful conformational analysis of the substrate and the transition states of the possible reaction pathways. lumenlearning.com

The conformational preference of substituents on a tetrahydropyran (B127337) ring is governed by a balance of steric and stereoelectronic effects. lumenlearning.comchemistrysteps.com While the classic anomeric effect describes the preference for an axial orientation of an electronegative substituent at the C-2 position (adjacent to the ring oxygen), its underlying principles—hyperconjugation involving the oxygen lone pairs—can have broader implications for reactivity throughout the ring. wikipedia.orgscripps.edu

The anomeric effect arises from a stabilizing interaction between a lone pair (n) on the ring oxygen and the antibonding orbital (σ) of the C-X bond (where X is the substituent). rsc.org This n → σ hyperconjugation is maximized when the lone pair orbital and the C-X bond are antiperiplanar, a condition met in the axial conformation. wikipedia.org

Strategies for Chiral Induction in this compound Chemistry

The primary strategy for inducing chirality in derivatives of this compound focuses on the resolution of the racemic sulfur stereocenter. As detailed in section 4.1.1, this is most effectively achieved by converting the sulfinyl chloride into diastereomeric derivatives using a chiral auxiliary. acs.orgnih.gov

Diastereomer Formation: The racemic this compound is reacted with a single enantiomer of a chiral auxiliary, typically a chiral alcohol, to form a pair of diastereomeric sulfinate esters. This step often takes advantage of dynamic kinetic resolution to favor the formation of one diastereomer. acs.org

Separation: The resulting diastereomers, which have different physical properties, are separated using standard laboratory techniques such as fractional crystallization or column chromatography. nih.gov

Stereospecific Transformation: The separated, diastereomerically pure sulfinate ester is then reacted with a suitable nucleophile (e.g., a Grignard reagent) to displace the chiral auxiliary with predictable stereochemistry (typically inversion), yielding the final enantiomerically pure product, such as a sulfoxide. acs.orgspringernature.com

This chiral auxiliary-based approach is a powerful and well-established method for accessing a wide variety of enantiopure sulfinyl compounds from racemic sulfinyl chlorides. nih.govacs.org It provides reliable control over the absolute configuration of the newly formed sulfur stereocenter.

Use of Chiral Auxiliaries and Catalysts

The reaction of a racemic sulfinyl chloride with a chiral, non-racemic alcohol or amine can lead to the formation of diastereomeric sulfinates or sulfinamides. These diastereomers can then be separated, and subsequent removal of the chiral auxiliary yields an enantiomerically enriched sulfinyl compound. While specific studies on this compound are not extensively documented in publicly available literature, the principles established for other sulfinyl chlorides can be applied.

Commonly employed chiral auxiliaries in the synthesis of chiral sulfinates include naturally derived alcohols such as (-)-menthol and diacetone-D-glucose. nih.gov For instance, the reaction of a racemic sulfinyl chloride with (-)-menthol would theoretically produce two diastereomeric menthyl sulfinates. These diastereomers, possessing different physical properties, can often be separated by chromatography or crystallization. Subsequent reaction of the isolated diastereomer with an appropriate nucleophile can then yield a variety of enantiomerically pure sulfinyl derivatives.

Table 1: Chiral Auxiliaries in Stereoselective Sulfinate Synthesis

| Chiral Auxiliary | Structure | Resulting Diastereomers | Separation Method |

|---|---|---|---|

| (-)-Menthol | Structure of (-)-Menthol | (R)-Sulfinate-(S)-menthyl and (S)-Sulfinate-(S)-menthyl | Crystallization, Chromatography |

In addition to stoichiometric chiral auxiliaries, the use of chiral catalysts for the enantioselective transformation of sulfinyl chlorides has emerged as a powerful strategy. Chiral amines, particularly Cinchona alkaloids and their derivatives, have been shown to catalyze the alcoholysis of racemic sulfinyl chlorides, affording chiral sulfinates with high enantiomeric excess. This approach proceeds via a dynamic kinetic resolution, where the catalyst selectively activates one enantiomer of the rapidly racemizing sulfinyl chloride.

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. In the context of this compound, a chiral alcohol or amine could be used in sub-stoichiometric amounts to selectively react with one enantiomer, allowing for the recovery of the unreacted, enantiomerically enriched sulfinyl chloride.

A more efficient approach is dynamic kinetic resolution (DKR), which combines a kinetic resolution with in situ racemization of the starting material. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. For DKR to be effective, the rate of racemization of the starting material must be comparable to or faster than the rate of the slower reacting enantiomer.

The application of DKR to sulfinyl chlorides has been demonstrated, for example, in the synthesis of C2-symmetric bis-sulfoxides from ethane-1,2-bis-sulfinyl chloride. acs.org A proposed model for the dynamic kinetic resolution of sulfinyl chlorides involves the formation of a pentacoordinated sulfur intermediate, which can undergo Berry pseudorotation, leading to racemization. acs.org A chiral catalyst can then selectively trap one of the enantiomers. While specific data for this compound is not available, it is plausible that similar DKR strategies could be employed for its stereoselective transformations.

Table 2: Comparison of Resolution Strategies for Sulfinyl Chlorides

| Strategy | Description | Theoretical Max. Yield | Key Requirement |

|---|---|---|---|

| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent/catalyst. | 50% | Significant difference in reaction rates of the two enantiomers. |

| Dynamic Kinetic Resolution | Kinetic resolution coupled with in situ racemization of the starting material. | 100% | Rate of racemization ≥ Rate of reaction of the slower enantiomer. |

Theoretical and Computational Investigations of Oxane 4 Sulfinyl Chloride

Electronic Structure and Bonding Analysis

The electronic environment of oxane-4-sulfinyl chloride is dictated by the interplay between the saturated oxane ring and the electrophilic sulfinyl chloride group.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the geometry and electronic properties of organosulfur compounds. nih.govmdpi.com For this compound, DFT calculations would typically be employed to optimize the molecular geometry and determine key structural parameters. The geometry around the sulfur atom is expected to be pyramidal, with the sulfur atom at the apex, and the oxygen, chlorine, and C4 of the oxane ring forming the base.

Computational studies on analogous sulfinyl chlorides reveal characteristic bond lengths and angles that can be extrapolated to this compound. cdnsciencepub.com The S=O bond possesses significant double-bond character, while the S-Cl bond is a weaker, polar covalent bond, making it the primary site for nucleophilic attack. The geometry of the sulfonyl group in related molecules has been described as a distorted tetrahedron. cdnsciencepub.com

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Source Analogy |

|---|---|---|

| S=O Bond Length | ~1.45 Å | cdnsciencepub.com |

| S-Cl Bond Length | ~2.08 Å | nih.gov |

| S-C Bond Length | ~1.80 Å | nih.gov |

| O=S-Cl Bond Angle | ~106° | cdnsciencepub.com |

| O=S-C Bond Angle | ~108° | nih.gov |

| Cl-S-C Bond Angle | ~98° | nih.gov |

Note: These values are estimations based on computational data for similar sulfinyl and sulfonyl chlorides and substituted oxanes. Precise values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's reactivity. numberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

LUMO: For sulfinyl chlorides, the LUMO is typically centered on the sulfur atom, specifically corresponding to the σ* antibonding orbital of the S-Cl bond. This low-energy empty orbital makes the sulfur atom highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

HOMO: The HOMO is generally located on the lone pairs of the oxygen and chlorine atoms. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity of the molecule. numberanalytics.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Primary Location | Implication for Reactivity |

|---|---|---|

| LUMO | Sulfur atom (S-Cl σ* orbital) | Site of nucleophilic attack |

Conformational Analysis of the Oxane Ring and Sulfinyl Moiety

The flexibility of the six-membered oxane ring and the rotation around the C-S bond give rise to various possible conformations for this compound.

The oxane ring is known to adopt a stable chair conformation to minimize torsional and steric strain. beilstein-journals.org For a 4-substituted oxane, the substituent can be positioned either axially or equatorially. The sulfinyl chloride group (-SOCl) is relatively bulky, and therefore, the equatorial conformation is predicted to be significantly more stable to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms on C2 and C6.

Computational studies on similar systems, such as nucleophilic substitution at methanesulfinyl derivatives, have shown triple-well potential energy surfaces for reaction pathways, indicating the formation of intermediates. acs.org A detailed potential energy surface map for this compound would involve calculating the energy of the molecule as a function of the key dihedral angles defining the ring pucker and the orientation of the sulfinyl chloride group. The global minimum on this surface would correspond to the most stable conformer, which is expected to be the chair conformation with the equatorial -SOCl group.

The solvent environment can have a significant impact on the conformational equilibrium and reactivity of a molecule. ucsb.edu Solvation effects are typically modeled computationally using either explicit solvent models (including individual solvent molecules) or implicit continuum models like the Polarizable Continuum Model (PCM). nih.govasianpubs.org

For this compound, polar solvents are expected to stabilize the polar ground state and, more significantly, any polar transition states or intermediates formed during a reaction. The interaction between the solvent and the solute is a combination of electrostatic and non-electrostatic forces. asianpubs.org The ether oxygen of the oxane ring and the oxygen and chlorine atoms of the sulfinyl group can all participate in hydrogen bonding with protic solvents. Computational models can quantify these interactions and predict how the free energy of solvation affects the molecule's behavior in different media. ucsb.edunih.gov For instance, a polar solvent could influence the rotational barrier around the C-S bond or the relative energies of the axial and equatorial conformers.

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction is the nucleophilic substitution at the sulfur atom.

DFT calculations on model systems, such as the reaction of methyl sulfinyl chloride with methanol (B129727) in the presence of a base, have been performed to distinguish between different mechanistic possibilities. nih.gov These studies suggest that the reaction can proceed through different pathways, often involving a concerted transition state where bond-breaking and bond-forming occur simultaneously. For example, in a base-assisted substitution by an alcohol, the alcohol's approach to the sulfur atom can be coupled with a hydrogen transfer to the sulfinyl oxygen, facilitated by the base. nih.gov

For this compound reacting with a nucleophile (Nu), a plausible mechanism investigated computationally would be an Sₙ2-type attack at the sulfur atom. The reaction would proceed via a trigonal bipyramidal transition state, where the incoming nucleophile and the leaving chloride group occupy the apical positions. cdnsciencepub.comacs.org

Reaction: R-SO-Cl + Nu⁻ → [Nu···SO(R)···Cl]⁻ (Transition State) → R-SO-Nu + Cl⁻

Computational modeling can locate the structure of this transition state, calculate its energy (the activation barrier), and confirm that it connects the reactants and products on the potential energy surface. These calculations provide a level of detail about reaction pathways that is often inaccessible through experimental methods alone.

Elucidation of Reaction Pathways and Transition States

Currently, there is a notable absence of published research focused on the theoretical elucidation of reaction pathways and the identification of transition states involving this compound. Such studies are crucial for understanding the mechanisms of reactions where this compound acts as a reactant, intermediate, or product. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces, locating transition state structures, and calculating activation energies, thereby providing a deep understanding of reaction kinetics and mechanisms. However, the application of these methods to this compound has not been reported in the accessible scientific literature.

Prediction of Reactivity and Selectivity Profiles

Similarly, a detailed computational prediction of the reactivity and selectivity profiles of this compound is not available. Theoretical models can be employed to predict how a molecule will interact with various reagents and under different conditions. This includes identifying the most likely sites for nucleophilic or electrophilic attack and predicting the stereochemical and regiochemical outcomes of reactions. For this compound, such predictive studies would be invaluable for its application in organic synthesis. The lack of this data hinders the ability to rationally design synthetic routes that utilize this compound.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

While experimental spectroscopic data may exist in proprietary databases, there is no publicly accessible research that details the theoretical prediction of spectroscopic parameters for this compound and their correlation with experimental findings. Computational methods can accurately predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. The comparison of such predicted data with experimental spectra is a powerful tool for structure verification and for gaining a deeper understanding of the electronic structure and bonding within a molecule. The absence of these theoretical studies for this compound limits the comprehensive characterization of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. For Oxane-4-sulfinyl chloride, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides the initial framework for its structural confirmation.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to establish the connectivity of the molecule, a series of multi-dimensional NMR experiments are essential.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify proton-proton couplings within the molecule. For this compound, COSY spectra would reveal correlations between the proton at the 4-position (H4) and the adjacent methylene (B1212753) protons at the 3 and 5-positions (H3/H5). Similarly, correlations between the protons at the 2 and 3 positions (H2/H3) and the 5 and 6 positions (H5/H6) would be observed, confirming the spin systems within the oxane ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon atom it is attached to. This allows for the direct assignment of the carbon signals for C2, C3, C4, C5, and C6 based on the previously assigned proton signals.

Table 1: Expected 2D NMR Correlations for this compound

| Proton | COSY Correlations (H-H) | HMBC Correlations (H-C) |

|---|---|---|

| H2 | H3 | C3, C4, C6 |

| H3 | H2, H4 | C2, C4, C5 |

| H4 | H3, H5 | C2, C3, C5, C6 |

| H5 | H4, H6 | C3, C4, C6 |

Advanced Interpretation of Chemical Shifts and Coupling Constants for Stereochemistry

The stereochemistry of the sulfinyl chloride group at the C4 position of the oxane ring can be investigated through a detailed analysis of proton chemical shifts and coupling constants. The oxane ring typically adopts a chair conformation. The substituent at C4 can be either in an axial or equatorial position, and these two stereoisomers will have distinct NMR signatures.

Chemical Shifts: The chemical shift of the proton at C4 (H4) is highly dependent on its orientation. An axial proton is typically shielded and appears at a lower chemical shift (further upfield) compared to an equatorial proton, which is deshielded and appears at a higher chemical shift (further downfield).

Coupling Constants: The magnitude of the coupling constants (J-values) between H4 and the adjacent axial and equatorial protons at C3 and C5 provides critical stereochemical information. For a proton in an axial position, the coupling to adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling to adjacent equatorial protons (J_ax-eq) is small (2-5 Hz). Conversely, an equatorial proton will exhibit small couplings to both adjacent axial (J_eq-ax) and equatorial (J_eq-eq) protons (2-5 Hz). By analyzing the multiplicity and measuring the coupling constants of the H4 signal, the preferred conformation (axial or equatorial) of the sulfinyl chloride group can be determined.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₅H₉ClO₂S). The accurate mass measurement can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of the molecular formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Mass | Observed Mass |

|---|

Fragmentation Pattern Analysis for Structural Connectivity

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking down into smaller, charged fragments. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. Key expected fragmentation pathways would include:

Loss of the chlorine atom to give a [M-Cl]⁺ ion.

Loss of the entire sulfinyl chloride group (-SOCl) to yield an oxonium ion.

Cleavage of the oxane ring, leading to characteristic fragment ions.

The presence and relative abundance of these fragment ions in the mass spectrum help to piece together the structural connectivity of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. A strong absorption band in the region of 1125-1150 cm⁻¹ would be indicative of the S=O stretch of the sulfinyl chloride group. The C-O-C stretching vibration of the ether linkage in the oxane ring would typically appear as a strong band in the 1070-1150 cm⁻¹ region. Additionally, C-H stretching vibrations for the aliphatic ring protons would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-Cl stretching vibration, which is often weak in the IR spectrum, may give a strong signal in the Raman spectrum, typically in the range of 400-500 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| S=O | Stretch | 1125 - 1150 |

| C-O-C | Stretch | 1070 - 1150 |

| C-H | Stretch | 2850 - 3000 |

By integrating the data from these advanced spectroscopic and analytical methodologies, a complete and unambiguous characterization of the structure, stereochemistry, and connectivity of this compound can be achieved.

Characteristic Absorptions of Sulfinyl Chlorides and Cyclic Ethers

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" is distinguished by characteristic absorption bands corresponding to its two primary functional components: the sulfinyl chloride group and the cyclic ether (oxane) ring.

The sulfinyl chloride moiety (S=O)Cl exhibits a strong and characteristic stretching vibration. While closely related to sulfonyl chlorides (R-SO₂-Cl), which show strong characteristic bands in the IR regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, the sulfinyl chloride S=O bond has its own distinct absorption range. The cyclic ether component, the oxane ring, is identified by the C-O-C stretching vibrations. Aliphatic C-H stretching bands from the oxane ring also appear in the typical region around 3000-2800 cm⁻¹. acdlabs.com

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfinyl Chloride (S=O) | Stretching | ~1130 - 1180 | Strong |

| Sulfur-Chlorine (S-Cl) | Stretching | ~600 - 700 | Medium-Strong |

| Cyclic Ether (C-O-C) | Asymmetric Stretching | ~1070 - 1150 | Strong |

| Alkane (C-H) | Stretching | ~2850 - 2960 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like "this compound," this technique provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles. The resulting crystal structure offers an exact model of the molecule's conformation in the solid state. This method has been successfully used to confirm the structures of various related chiral sulfur compounds, such as sulfonimidamides and other sulfonyl derivatives. acs.orgresearchgate.netresearchgate.net

A critical capability of X-ray crystallography, particularly for chiral molecules, is the determination of the absolute configuration at the stereocenter. researchgate.net In "this compound," the sulfur atom is a chiral center. X-ray analysis of a single crystal can distinguish between the (R) and (S) enantiomers, providing irrefutable evidence of the molecule's absolute stereochemistry.

Furthermore, this technique reveals fine conformational details. For "this compound," it would confirm the preferred conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the orientation (axial or equatorial) of the sulfinyl chloride substituent. This level of structural detail is paramount for understanding the molecule's reactivity and interactions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of "this compound" from reaction mixtures and for the assessment of its purity. Both gas and liquid chromatography are widely employed for the analysis of sulfonyl and sulfinyl chlorides. nbinno.com

Gas Chromatography (GC) is a valuable technique for analyzing volatile compounds. For sulfonyl chlorides and related compounds, GC analysis is typically performed using a capillary column, such as an RTX-5MS, with a flame ionization detector (FID) for quantification. rsc.org However, a significant consideration for the GC analysis of sulfonyl chlorides is their potential for thermal degradation within the hot injector or column, which can lead to inaccurate results. nih.govcore.ac.uk

High-Performance Liquid Chromatography (HPLC) is often preferred as it operates at lower temperatures, mitigating the risk of sample degradation. Reverse-phase HPLC methods, using columns like Newcrom R1 with a mobile phase of acetonitrile (B52724) and water, can effectively separate sulfonyl chlorides and related compounds. sielc.commdpi.com

Hyphenated techniques, which couple a separation method with a detection method, provide comprehensive analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. rsc.org As components elute from the GC column, they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for positive identification. nih.gov This is particularly useful for identifying impurities or byproducts in a sample. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile or thermally sensitive compounds. mdpi.com It couples the separation from HPLC with mass spectrometry detection, enabling the identification and quantification of "this compound" and related impurities in complex matrices.

| Technique | Primary Use | Key Considerations |

|---|---|---|

| Gas Chromatography (GC-FID) | Purity assessment, quantification | Potential for thermal degradation of the analyte. nih.govcore.ac.uk |

| High-Performance Liquid Chromatography (HPLC-UV) | Purity assessment, quantification | Avoids thermal degradation; suitable for less volatile compounds. sielc.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and structural identification of volatile components. rsc.org | Provides molecular weight and fragmentation data for confirmation. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and structural identification of non-volatile/labile components. | Highly sensitive and specific; applicable to complex mixtures. mdpi.com |

Chiral Analytical Techniques for Enantiomeric Excess Determination

Since "this compound" possesses a stereogenic sulfur center, it exists as a pair of enantiomers. nih.gov Determining the enantiomeric purity, or enantiomeric excess (e.e.), is crucial. Chiral sulfinyl compounds play a significant role in asymmetric synthesis, making the analysis of their enantiomeric composition essential. acs.orgnih.gov

Chiral HPLC is the most common method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute from the column at different times. By integrating the peak areas of the two enantiomers in the resulting chromatogram, the ratio of the two can be precisely calculated to determine the enantiomeric excess. The separation of chiral sulfoxides and related compounds has been successfully achieved using various chiral stationary phases. acs.org

Chiral HPLC and GC

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation of enantiomers. longdom.orguni-muenchen.de These methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. longdom.org

Chiral HPLC

For the analysis of sulfinyl compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. cnr.itchromatographyonline.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, enabling their resolution. sigmaaldrich.com

Hypothetical Chiral HPLC Data for this compound

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Hexane (B92381)/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | >1.5 |

Chiral GC

Chiral GC is another valuable technique for the enantiomeric separation of volatile compounds. chromatographyonline.com Cyclodextrin-based chiral stationary phases are commonly used in capillary GC for this purpose. chromatographyonline.comgcms.cz The enantiomers of the analyte partition into the chiral stationary phase to different extents due to the formation of inclusion complexes with the cyclodextrin (B1172386) cavities, leading to their separation. chromatographyonline.com

Given the potential volatility of this compound, chiral GC could be a suitable method for its enantiomeric analysis. The selection of the appropriate cyclodextrin derivative as the stationary phase and the optimization of the temperature program would be crucial for achieving baseline separation of the enantiomers.

Hypothetical Chiral GC Data for this compound

| Parameter | Value |

| Column | Cyclodextrin-based Chiral Capillary Column |

| Carrier Gas | Helium |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (Enantiomer 1) | 12.3 min |

| Retention Time (Enantiomer 2) | 12.8 min |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for the stereochemical analysis of chiral compounds, including those with a stereogenic sulfur atom like sulfoxides. nih.govresearchgate.netgsartor.org The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule in solution. nih.govresearchgate.net

For a molecule like this compound, the electronic transitions associated with the sulfinyl chromophore would give rise to characteristic CD signals. The sign and intensity of these signals, known as Cotton effects, are directly related to the stereochemistry of the sulfur center.

While experimental CD spectra for this compound are not available, theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectrum for each enantiomer. By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration of a particular enantiomer can be assigned. nih.govresearchgate.net

Hypothetical CD Spectral Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 210 | +15,000 |

| 235 | -8,000 |

| 260 | +5,000 |

This hypothetical data illustrates that the enantiomers of this compound would be expected to exhibit mirror-image CD spectra, a fundamental principle of chiroptical spectroscopy.

Applications of Oxane 4 Sulfinyl Chloride in Complex Molecule Synthesis

Building Blocks for Functional Materials

The distinct structure of oxane-4-sulfinyl chloride, featuring both a heterocyclic oxane ring and a reactive sulfinyl chloride group, positions it as a valuable building block in the synthesis of specialized functional materials. The oxane moiety introduces polarity and conformational flexibility, while the sulfinyl chloride group provides a reactive handle for incorporation into larger molecular and macromolecular structures.

Precursors in Polymer Chemistry and Material Science

In the realm of polymer chemistry, this compound serves as a monomer precursor for the synthesis of polymers with unique backbones. The sulfinyl chloride group is highly susceptible to nucleophilic attack, enabling polymerization reactions with appropriate co-monomers. For instance, it can undergo condensation polymerization with bifunctional nucleophiles such as diols or diamines.

The reaction with diols leads to the formation of poly(sulfinate ester)s, while reaction with diamines yields poly(sulfinamides). In these polymers, the oxane ring can be either a pendant group or an integral part of the polymer backbone, depending on the structure of the co-monomer. The incorporation of the oxane unit can influence the final material's characteristics by introducing ether linkages that can affect chain flexibility, solubility, and coordination properties. The use of related sulfur-containing chlorides as building blocks for polymers is a well-established strategy for creating materials with tailored properties. nbinno.comchemimpex.com

Table 1: Potential Polymerization Reactions with this compound

| Co-monomer Type | Linkage Formed | Resulting Polymer Class |

|---|---|---|

| Diol (HO-R-OH) | -S(O)-O- | Poly(sulfinate ester) |

| Diamine (H₂N-R-NH₂) | -S(O)-NH- | Poly(sulfinamide) |

Reagent in Tandem and Cascade Reactions

The reactivity of the sulfinyl chloride group makes this compound a suitable participant in complex reaction sequences that build molecular complexity efficiently. Tandem and cascade reactions, which involve multiple bond-forming events in a single operation, are streamlined by reagents that can undergo sequential transformations under compatible conditions.

One-Pot Transformations and Sequential Reactions

This compound is amenable to one-pot transformations where it reacts sequentially with different nucleophiles. A representative one-pot process involves the initial reaction of this compound with a first nucleophile (e.g., an alcohol) to form a stable intermediate, such as a sulfinate ester. This intermediate can then be transformed in the same reaction vessel by the introduction of a second reagent. For example, an organometallic reagent could be added to form a sulfoxide (B87167), thereby creating two new carbon-sulfur bonds in a single pot. This type of sequential addition highlights the utility of sulfinyl compounds in constructing complex molecular architectures efficiently. nih.govthieme-connect.comresearchgate.net

A hypothetical sequential reaction could proceed as follows:

Step 1: Reaction of this compound with an alcohol (R¹-OH) in the presence of a base to form an oxane-4-sulfinate ester.

Step 2: Introduction of a Grignard reagent (R²-MgBr) to the same pot, which attacks the sulfur atom of the sulfinate ester to displace the alkoxy group and form a new sulfoxide.

This approach avoids the isolation of intermediates, saving time and resources while allowing for the controlled and sequential introduction of different functional groups.

Synthetic Utility in Heterocyclic Chemistry (beyond the oxane ring)

While this compound already contains a heterocyclic system, its reactive sulfinyl chloride group can be leveraged to construct new, different sulfur-containing heterocyclic rings. This extends its utility by using the oxane as a scaffold upon which other cyclic systems are built.

Derivatization to Other Sulfur-Containing Heterocycles

The electrophilic sulfur atom of the sulfinyl chloride is a key feature for cyclization reactions. It can react with molecules containing two nucleophilic sites to form a new ring. For instance, reaction with a 1,3-binucleophile like a hydrazine derivative (H₂N-NHR) or a hydroxylamine (H₂N-OH) can lead to the formation of five- or six-membered heterocycles containing sulfur and nitrogen.

Table 2: Examples of Heterocycle Synthesis from this compound

| Reagent (Binucleophile) | Intermediate | Resulting Heterocycle |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Oxanyl-sulfinylhydrazide | 1,2,3-Thiadiazole derivative |

| Hydroxylamine (H₂N-OH) | Oxanyl-sulfinylhydroxylamine | 1,2,3-Oxathiazole derivative |

These reactions demonstrate the role of this compound as a starting material for generating more complex heterocyclic systems, where the oxane ring acts as a substituent on the newly formed sulfur-containing ring. digitellinc.com

Role in Scaffold Diversity Generation for Chemical Libraries

In the field of chemical biology and materials science, the generation of chemical libraries with high structural diversity is crucial for screening and discovering molecules with novel properties. This compound is an excellent starting point for creating such libraries due to the versatile reactivity of its sulfinyl chloride group.

By reacting this single precursor with a wide array of simple nucleophiles, a large and diverse collection of compounds can be rapidly synthesized. This approach, often termed diversity-oriented synthesis, uses a common core (the oxane-4-sulfinyl moiety) and systematically attaches a variety of different chemical appendages. cam.ac.uk The resulting library members share the oxane scaffold but differ in the group attached to the sulfur atom, leading to a wide range of physicochemical properties. enamine.net

For example, reacting this compound with a collection of 100 different amines would produce a library of 100 distinct sulfinamides. Similarly, reactions with libraries of alcohols or thiols would generate diverse sets of sulfinate esters and thiosulfinates, respectively. This modular approach is highly efficient for populating chemical space and exploring structure-activity relationships in various contexts. chemrxiv.orgnih.gov

Table 3: Library Generation from this compound

| Library of Nucleophiles | General Structure of Product | Class of Compounds |

|---|---|---|

| R-NH₂ (Amines) | Oxane-S(O)-NH-R | Sulfinamides |

| R-OH (Alcohols) | Oxane-S(O)-O-R | Sulfinate esters |

This strategy allows for the creation of hundreds of unique compounds from a single, readily accessible starting material, demonstrating the significant role of this compound in generating scaffold diversity.

Flow Chemistry and Continuous Processing Applications

The use of continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis and application of sulfonyl chlorides, a related class of compounds, have been successfully adapted to flow chemistry environments, suggesting a similar potential for this compound. rsc.org